molecular formula C17H15BrClNO5S B3462405 (4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate

(4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B3462405
M. Wt: 460.7 g/mol
InChI Key: DKEJZMSPNNPYSL-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, morpholine, and sulfonyl groups attached to a benzoate structure. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoate Core: The benzoate core is synthesized through esterification reactions involving benzoic acid derivatives.

    Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring.

    Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate intermediate.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride reagents under basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)morpholine: Shares the bromophenyl and morpholine groups but lacks the sulfonyl and benzoate components.

    4-Bromo-3-chlorophenol: Contains bromine and chlorine atoms but lacks the morpholine and sulfonyl groups.

    4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar in having halogenated aromatic rings but differs in the presence of trifluoromethyl and piperidinol groups.

Uniqueness

(4-Bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate is unique due to its combination of bromine, chlorine, morpholine, and sulfonyl groups attached to a benzoate structure. This unique arrangement allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

(4-bromophenyl) 4-chloro-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO5S/c18-13-2-4-14(5-3-13)25-17(21)12-1-6-15(19)16(11-12)26(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEJZMSPNNPYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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